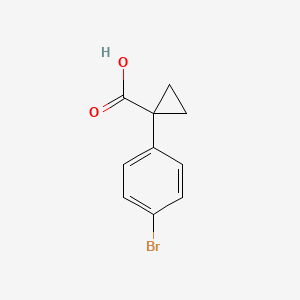

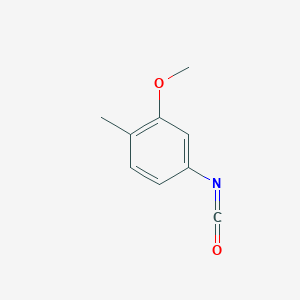

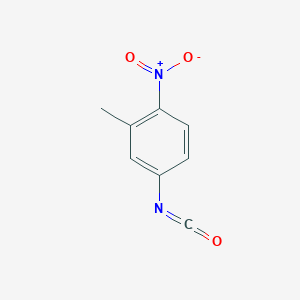

4-Isocyanato-2-methyl-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Isocyanato-2-methyl-1-nitrobenzene”, also known as “2-isocyanato-1-methyl-4-nitrobenzene” or “TMXDI”, is a chemical compound widely used in various industries . It is a colorless to light yellow liquid with a pungent odor. The molecular formula is C8H6N2O3 .

Molecular Structure Analysis

The molecular weight of “4-Isocyanato-2-methyl-1-nitrobenzene” is 178.15 . The InChI code is 1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 .Applications De Recherche Scientifique

Proteomics Research

In proteomics, 4-Isocyanato-2-methyl-1-nitrobenzene is utilized as a biochemical reagent. Its reactivity with proteins and enzymes can help in understanding protein structures and functions .

Polymer Synthesis

This compound plays a role in the synthesis of polyurethanes. It reacts with polyols to form polymers with applications ranging from foams to adhesives .

Organic Synthesis

As an aryl isocyanate, it’s used in the synthesis of various organic compounds. Its nitro group can be a precursor for further chemical transformations, essential in creating complex molecules .

Material Science

In material science, 4-Isocyanato-2-methyl-1-nitrobenzene contributes to the development of new materials. Its incorporation into materials can enhance properties like thermal stability and mechanical strength .

Analytical Chemistry

This chemical serves as a standard or reference material in analytical methods such as HPLC and NMR, aiding in the quantification and identification of substances .

Biochemistry

In biochemistry, it’s used in research focused on metabolic pathways and biochemical reactions, particularly those involving nitrogen-containing compounds .

Environmental Science

Research into the environmental impact of isocyanates includes 4-Isocyanato-2-methyl-1-nitrobenzene . It helps in studying the degradation and persistence of these compounds in ecosystems .

Agricultural Chemistry

It may be involved in the synthesis of agrochemicals, where its reactivity can be harnessed to produce pesticides or herbicides with specific action mechanisms .

Safety and Hazards

The safety data sheet for “4-Isocyanato-2-methyl-1-nitrobenzene” indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if inhaled and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s isocyanate group can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 6410° C and a predicted boiling point of 3050° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its reactivity with compounds containing active hydrogen atoms, it may potentially cause modifications in cellular proteins and other biomolecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of 4-Isocyanato-2-methyl-1-nitrobenzene. For instance, its reactivity with water and other compounds containing active hydrogen atoms may be influenced by these factors .

Propriétés

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2-methyl-1-nitrobenzene | |

CAS RN |

56021-25-1 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)